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molecular formula C9H10N2O3 B1499791 2-Cyclobutoxy-5-nitropyridine CAS No. 916610-34-9

2-Cyclobutoxy-5-nitropyridine

Cat. No. B1499791
M. Wt: 194.19 g/mol
InChI Key: ABNRSCLPSNNUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071768B2

Procedure details

A mixture of 2-chloro-5-nitropyridine (7.12 g, 45.0 mmol) and cyclobutanol (3.40 g, 47.2 mmol) in THF (30 mL) was vigorously stirred at 0° C. while NaH (1.18 g, 46.7 mmol) was added in three portions over ˜10-20 s under air (Caution: Extensive gas evolution). Reaction residue was rinsed down with additional THF (5 mL), followed by stirring under positive argon pressure in the ice bath for 1-2 more minutes. The ice bath was then removed and the brown homogeneous solution was stirred at “rt” for 1 h. The reaction was concentrated under reduced pressure at 80° C., taken up in 0.75 M EDTA (tetrasodium salt) (150 mL), and extracted with DCM (1×100 mL, 1×50 mL). The combined organic layers were dried (Na2SO4), concentrated, taken up in MeOH (2×100 mL) and concentrated under reduced pressure at 60° C. to provide the title compound as a thick dark amber oil that crystallized upon standing (7.01 g, 80%). 1H NMR (300 MHz, CDCl3) δ 9.04 (dd, J=2.84 and 0.40 Hz, 1H), 8.33 (dd, J=9.11 and 2.85 Hz, 1H), 6.77 (dd, J=9.11 and 0.50 Hz, 1H), 5.28 (m, 1H), 2.48 (m, 2H), 2.17 (m, 2H), 1.87 (m, 1H), 1.72 (m, 1H).
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH:11]1([OH:15])[CH2:14][CH2:13][CH2:12]1.[H-].[Na+]>C1COCC1>[CH:11]1([O:15][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=2)[CH2:14][CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.12 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.4 g
Type
reactant
Smiles
C1(CCC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring under positive argon pressure in the ice bath for 1-2 more minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in three portions over ˜10-20 s under air (Caution: Extensive gas evolution)
Duration
15 (± 5) s
CUSTOM
Type
CUSTOM
Details
Reaction residue
WASH
Type
WASH
Details
was rinsed down with additional THF (5 mL)
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
STIRRING
Type
STIRRING
Details
the brown homogeneous solution was stirred at “rt” for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure at 80° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (1×100 mL, 1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)OC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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